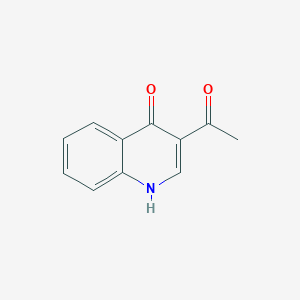
1-(4-hydroxyquinolin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyquinolin-3-yl)ethanone is a compound belonging to the quinoline family, characterized by a quinoline ring substituted with a hydroxy group at the 4-position and an ethanone group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyquinolin-3-yl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 4-hydroxyquinoline. This reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine . Another method involves the cyclization of anthranilic acid derivatives, which can be achieved under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 4-Quinolinone or 4-quinolinecarboxylic acid.
Reduction: 1-(4-Hydroxyquinolin-3-yl)ethanol.
Substitution: 4-Alkoxyquinoline or 4-acetoxyquinoline.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-hydroxyquinolin-3-yl)ethanone and its derivatives often involves interaction with biological targets such as enzymes and receptors. For instance, some derivatives inhibit bacterial DNA gyrase, leading to antibacterial effects . Others may interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest .
Comparison with Similar Compounds
4-Hydroxyquinoline: Lacks the ethanone group but shares similar biological activities.
3-Acetylquinoline: Similar structure but with different substitution patterns, leading to varied biological activities.
4-Quinolinone: An oxidized form of 4-hydroxyquinoline, also exhibiting antimicrobial properties.
Uniqueness: 1-(4-Hydroxyquinolin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethanone group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
6622-19-1 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-acetyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-6-12-10-5-3-2-4-8(10)11(9)14/h2-6H,1H3,(H,12,14) |
InChI Key |
NZXUIQMHGFPOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


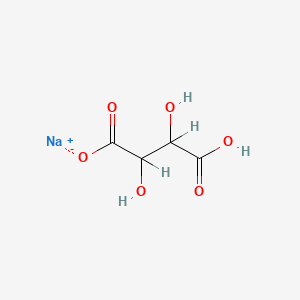
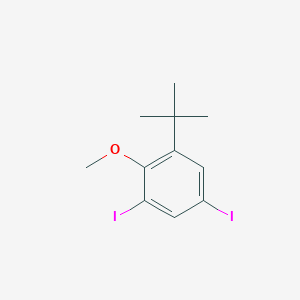
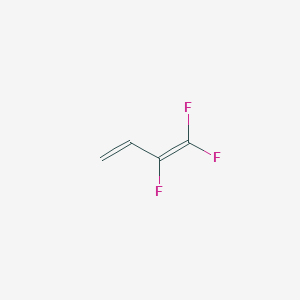
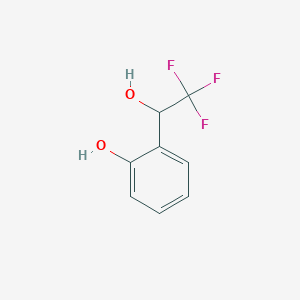
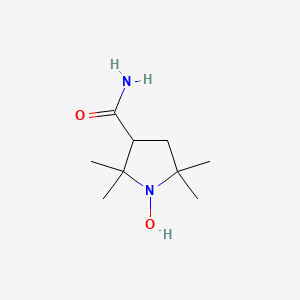
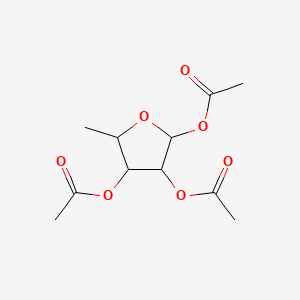
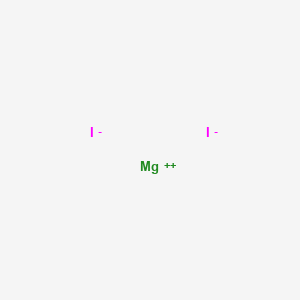
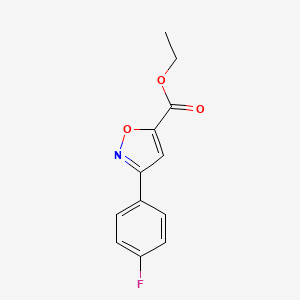
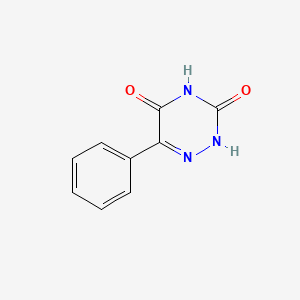
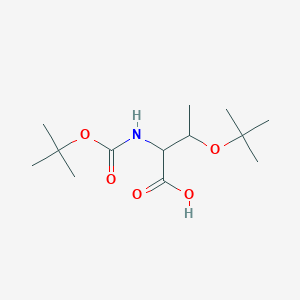
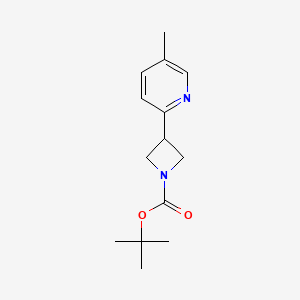
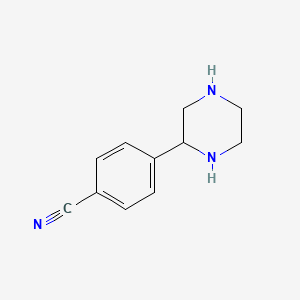
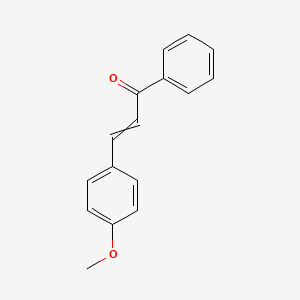
![2-Chlorothiazolo[4,5-b]pyridine hydrochloride](/img/structure/B8816355.png)
